5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core substituted with chloro, methoxy, and piperidinyl groups. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
It’s known that the compound is an intermediate in the synthesis of glyburide , a drug used for the treatment of type 2 diabetes. Glyburide works by stimulating the release of insulin from the pancreas, reducing blood glucose levels. It’s possible that the compound may share similar interactions with its targets.
Biochemical Pathways
Given its role as an intermediate in the synthesis of glyburide , it may be involved in pathways related to glucose metabolism and insulin regulation.
Result of Action
As an intermediate in the synthesis of glyburide , its effects may be related to the regulation of blood glucose levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and amide bond formationThe final step involves the formation of the amide bond by reacting the intermediate with 3-methoxy-4-(2-oxopiperidin-1-yl)aniline under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group results in the formation of an amine .
Scientific Research Applications
5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-methoxyphenyl)benzamide
- 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
- 5-chloro-2-methoxy-N-(3-methoxyphenyl)benzamide
Uniqueness
5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to the presence of the piperidinyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can result in different biological activities and chemical reactivity .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-26-17-9-6-13(21)11-15(17)20(25)22-14-7-8-16(18(12-14)27-2)23-10-4-3-5-19(23)24/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXIPWVHIWJNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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